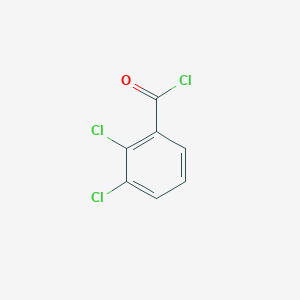

2,3-Dichlorobenzoyl chloride

Description

2,3-Dichlorobenzoyl chloride (CAS 2905-60-4) is an organochlorine compound with the molecular formula C₇H₃Cl₃O and a molecular weight of 209.46 g/mol. It is a yellow-brown solid with a melting point of 30–32°C and a boiling point of 140°C/14 mmHg . The compound is highly reactive due to its acyl chloride group and is hydrolyzed by water .

Propriétés

IUPAC Name |

2,3-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONBWJSFMTXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062697 | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown solid; mp = 30-32 deg C; [MSDSonline] | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2905-60-4, 25134-08-1 | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I50F21PS1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoyl chloride can be synthesized by reacting 2,3-dichlorobenzoic acid with thionyl chloride (SOCl2) in an inert atmosphere. The reaction typically proceeds as follows:

C7H4Cl2COOH+SOCl2→C7H3Cl3O+SO2+HCl

This reaction is carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dichlorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichlorobenzoic acid.

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2,3-dichlorobenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Amines: React with this compound in the presence of a base (e.g., pyridine) to form amides.

Alcohols: React with this compound in the presence of a base to form esters.

Water: Hydrolysis occurs readily in the presence of water or aqueous base.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

2,3-Dichlorobenzoic Acid: Formed from hydrolysis.

Applications De Recherche Scientifique

Synthesis of Lamotrigine

One of the primary applications of 2,3-dichlorobenzoyl chloride is in the synthesis of lamotrigine , an anticonvulsant medication used for treating epilepsy and bipolar disorder. The compound serves as a crucial intermediate in the preparation of lamotrigine through several synthetic routes:

- Condensation Reactions : The synthesis typically involves a condensation reaction between 2,3-dichlorobenzoyl cyanide and an aminoguanidine salt in the presence of mineral acids and organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

- Purity and Yield : The methods developed for synthesizing lamotrigine from this compound yield high-purity products with minimal impurities, which is critical for pharmaceutical applications .

Cyanation Reactions

This compound can also be utilized in cyanation reactions to produce various derivatives. Research has evaluated multiple catalytic systems for this purpose:

- Catalytic Systems : Different catalytic systems have been assessed for their effectiveness in facilitating the cyanation of this compound with cyanide salts, leading to potential new compounds with therapeutic applications .

- High-Throughput Experimentation : These studies often employ high-throughput methodologies to optimize reaction conditions and improve yields .

Chemical Research and Development

The compound's reactivity allows it to be a subject of interest in chemical research:

- Reactivity Studies : Due to its structure, this compound is often used to study reaction mechanisms involving acyl chlorides. This includes exploring nucleophilic substitutions and acylation reactions.

- Material Science Applications : Its chemical properties make it useful in developing new materials or modifying existing ones through polymerization or cross-linking reactions.

Environmental Considerations

The production methods for this compound have been optimized to minimize environmental impact:

- Recycling Processes : Recent advancements include recycling by-products like 2,3-dichlorobenzoic acid back into the production process. This not only reduces waste but also lowers production costs .

- Controlled Reaction Conditions : The use of UV light for photochlorination reactions enhances selectivity and reduces the need for radical initiators, contributing to greener chemistry practices .

Market Insights

The market for this compound is expanding due to its diverse applications:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate in lamotrigine synthesis |

| Chemical Synthesis | Used in cyanation reactions and material modification |

| Research & Development | Subject of studies on reactivity and new compound formation |

| Environmental Impact | Optimized production methods reduce waste |

Case Study 1: Lamotrigine Synthesis

In a study focusing on the synthesis of lamotrigine using this compound, researchers demonstrated that controlling reaction conditions significantly improved yield and purity. The process involved careful management of temperature and reaction time during the condensation phase, resulting in lamotrigine with less than 0.1% impurities .

Case Study 2: Cyanation Optimization

A high-throughput study evaluated various catalytic systems for the cyanation of this compound. The findings indicated that certain catalysts yielded higher conversion rates and selectivity towards desired products compared to traditional methods .

Mécanisme D'action

The mechanism of action of 2,3-dichlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, it can interact with proteins and enzymes, leading to changes in their activity and function .

Comparaison Avec Des Composés Similaires

Structural Isomers of Dichlorobenzoyl Chlorides

The position of chlorine substituents on the benzene ring significantly impacts physicochemical properties, reactivity, and applications. Below is a comparative analysis:

Reactivity and Electronic Effects

- Ortho-Substituted Isomers (2,3- and 2,6-) : Steric hindrance from adjacent chlorine atoms twists the acyl chloride group out of plane, reducing conjugation and altering reactivity. For example, 2,6-dichlorobenzoyl chloride’s perpendicular conformation diminishes resonance stabilization, making it less reactive in nucleophilic substitutions compared to planar analogues .

- Meta/Para-Substituted Isomers (3,4- and 3,5-) : Chlorine atoms at meta/para positions exert strong electron-withdrawing effects via inductive mechanisms, enhancing electrophilicity of the carbonyl group. This increases reactivity in acylation reactions .

Market and Industrial Relevance

- This compound : Dominates pharmaceutical applications, with a projected market growth from USD 0.15 billion (2022) to USD 0.25 billion by 2030 (CAGR 7.5%) . Key manufacturers include Jiangsu Wanlong Chemical and Biosynth Carbosynth.

- 3,5-Dichlorobenzoyl Chloride : Tracked for global consumption across industries, though specific market data is proprietary .

Activité Biologique

2,3-Dichlorobenzoyl chloride (C7H3Cl3O) is an important chemical compound primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of lamotrigine, an antiepileptic drug. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride under controlled conditions. This method yields high-purity this compound, which is crucial for minimizing impurities that could affect biological activity and safety in pharmaceutical applications .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of compounds derived from this compound. For instance, when condensed with copper(I) cyanide, it forms 2,3-dichlorobenzoyl cyanide. This compound has been tested against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Enterococcus faecalis | Good antibacterial |

| Escherichia coli | Mild activity |

| Pseudomonas aeruginosa | Mild activity |

| Enterobacter cloacae | Mild activity |

| Bacillus subtilis | Good antibacterial |

| Staphylococcus aureus | Good antibacterial |

The results indicated that compounds derived from this compound exhibit significant antibacterial activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains .

Role in Medicinal Chemistry

This compound serves as a critical intermediate in synthesizing lamotrigine. Lamotrigine is effective for treating epilepsy and bipolar disorder and has shown promise in managing diabetic neuropathy and postherpetic neuralgia . The high purity of this compound is essential to ensure the efficacy and safety of the final pharmaceutical product.

Case Studies

- Synthesis of Lamotrigine : A study demonstrated a novel method for synthesizing lamotrigine from this compound that resulted in a product with less than 0.05% impurities. This method not only improved yield but also reduced the risk of side effects associated with impurities .

- Antimicrobial Testing : In a comparative study on the antimicrobial efficacy of various derivatives of lamotrigine synthesized from this compound, it was found that certain complexes exhibited enhanced antibacterial properties against specific pathogens compared to their parent compounds .

Q & A

Q. What are the common synthetic routes for 2,3-Dichlorobenzoyl Chloride in academic research?

The synthesis typically involves sequential chlorination of benzoyl chloride derivatives. A methodologically analogous approach (for the 3,5-isomer) starts with m-xylene, undergoing side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation. Key factors include reaction temperature, catalyst selection (e.g., FeCl₃ for chlorination), and purification via distillation. Yields up to 63% and purity >99% are achievable under optimized conditions . For the 2,3-isomer, positional selectivity during chlorination must be controlled using directing groups or steric effects.

Q. What safety precautions are essential when handling this compound?

Critical precautions include:

- Use of impervious gloves, sealed goggles, and acid-resistant lab coats to prevent skin/eye contact .

- Conducting reactions in a fume hood to avoid inhalation of corrosive vapors .

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) to prevent groundwater contamination .

- Emergency protocols: For ingestion, administer water (do not induce vomiting); for inhalation, move to fresh air and provide artificial respiration if necessary .

Q. How can researchers confirm the structural identity of this compound?

Spectroscopic techniques are standard:

- ¹H NMR : Distinct aromatic proton signals at δ 7.4–8.2 ppm, split by meta/para coupling with chlorine substituents .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 209.46 (C₇H₃Cl₃O⁺) with fragmentation patterns confirming Cl substitution .

- IR Spectroscopy : Strong carbonyl (C=O) stretch near 1770 cm⁻¹ and C-Cl stretches at 700–800 cm⁻¹ .

Advanced Research Questions

Q. What strategies minimize byproduct formation during this compound synthesis?

Byproducts like polychlorinated isomers or hydrolyzed acids arise from incomplete chlorination or moisture exposure. Mitigation strategies include:

- Stepwise chlorination : Introduce Cl⁻ groups sequentially using controlled stoichiometry and low temperatures (−10°C to 0°C) to favor 2,3-substitution .

- Anhydrous conditions : Use molecular sieves or P₂O₅ to prevent hydrolysis during acyl chloride formation .

- Catalyst optimization : Substituting AlCl₃ with FeCl₃ reduces over-chlorination .

Q. How can accidental environmental release of this compound be mitigated?

Contingency measures involve:

- Containment : Absorb spills with silica gel or clay, avoiding water contact to prevent HCl release .

- Neutralization : Treat residues with sodium bicarbonate to convert acyl chloride to less hazardous benzoic acid derivatives .

- Ecological monitoring : Post-incident, test soil pH and Cl⁻ ion levels to assess groundwater contamination risks .

Q. What advanced techniques resolve spectral data contradictions in derivatives?

Contradictions in NMR or MS data (e.g., overlapping peaks from regioisomers) require:

- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign substituent positions unambiguously .

- High-Resolution MS (HRMS) : Differentiate isobaric fragments (e.g., C₇H₃³⁵Cl₂³⁷ClO vs. C₇H₃³⁵Cl³⁷Cl₂O) using exact mass measurements (<2 ppm error) .

- X-ray crystallography : Confirm molecular geometry for crystalline derivatives .

Q. How do substituent electronic effects influence this compound’s reactivity?

The 2,3-dichloro substitution creates electron-withdrawing effects, activating the carbonyl toward nucleophilic attack. Comparative studies show:

Q. Can this compound be integrated into green chemistry workflows?

Methodologies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.